7-(Trifluoromethoxy)indoline
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Overview
Description
7-(Trifluoromethoxy)indoline is a fluorinated indole derivative characterized by the presence of a trifluoromethoxy group at the 7th position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often require low temperatures (e.g., -78°C) and specific solvents like CF3Cl .
Industrial Production Methods: Industrial production of 7-(Trifluoromethoxy)indoline may involve scalable synthetic routes that ensure high yield and purity. The use of Selectfluor and other fluorinating agents has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoline-2,3-dione derivatives.
Reduction: Reduction reactions can yield different indoline derivatives depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of catalysts.
Major Products:
Oxidation: Indoline-2,3-dione derivatives.
Reduction: Various reduced indoline derivatives.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
7-(Trifluoromethoxy)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)indoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Fluoroindole
- 7-Chloroindole
- 7-Bromoindole
- 5-Iodoindole
- 5-(Trifluoromethoxy)indoline-2,3-dione
Comparison: 7-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other halogenated indoles .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2 |
InChI Key |
MJHLNDZPTBYJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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